molecular formula C10H15N2O7P B607533 福斯卡比多巴 CAS No. 1907685-81-7

福斯卡比多巴

货号 B607533
CAS 编号: 1907685-81-7
分子量: 306.21
InChI 键: PQUZXFMHVSMUNG-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Foscarbidopa is a small molecule that is currently under investigation in clinical trials . It is a proagent of Carbidopa and acts as a dopamine receptor agonist . It is used in combination with Foslevodopa, another prodrug, for the treatment of Parkinson’s disease .


Molecular Structure Analysis

The chemical formula of Foscarbidopa is C10H15N2O7P . The exact mass is 306.06 and the molecular weight is 306.210 . The elemental composition is Carbon: 39.22%, Hydrogen: 4.94%, Nitrogen: 9.15%, Oxygen: 36.57%, and Phosphorus: 10.12% .

科学研究应用

  1. 福司来沃多巴/福斯卡比多巴用于帕金森病治疗:福司来沃多巴/福斯卡比多巴,又称 ABBV-951,是一种前药制剂,用于晚期帕金森病患者皮下输注。该制剂提供稳定的左旋多巴和卡比多巴暴露,最大程度地减少左旋多巴浓度水平的波动,从而维持一致的治疗效果。在临床研究中,它具有良好的耐受性并显示出良好的安全性 (Rosebraugh 等人,2021 年)

  2. 用于帕金森病治疗的可扩展合成:福司来沃多巴和福斯卡比多巴的可扩展不对称合成已被描述,突出了它们在治疗帕金森病中的效用。这些合成涉及关键的化学反应,以引入必要的分子结构以达到治疗效果 (Huters 等人,2021 年)

  3. 在不同人群中的药代动力学:一项研究比较了健康成年日本、汉族和白人参与者的福司来沃多巴/福斯卡比多巴的药代动力学。该研究发现这些人群中的左旋多巴和卡比多巴暴露没有显着差异,表明其在不同人群中具有相一致的疗效 (Rosebraugh 等人,2022 年)

  4. 卡比多巴用于家族性自主神经失调症:研究探索了卡比多巴在治疗家族性自主神经失调症(一种遗传性疾病)中的应用。发现卡比多巴通过抑制脑外多巴胺的形成来有效减少恶心和呕吐 (Norcliffe-Kaufmann 等人,2013 年)

  5. 卡比多巴增强左旋多巴抗近视作用:一项研究调查了卡比多巴与左旋多巴的共同给药,发现抗近视作用增强,特别是在抑制近视发展的背景下。这表明这些药物除了帕金森病之外还有更广泛的潜在应用 (Thomson 等人,2021 年)

安全和危害

Foscarbidopa is currently under investigation in clinical trials, and safety data is being collected . The most frequent adverse reactions reported in all Phase 3 studies in patients exposed to Foscarbidopa were infusion site events, hallucination, fall, and anxiety .

未来方向

Foscarbidopa has been approved by NICE in England, Northern Ireland and Wales and the Scottish Medicines Consortium for people with Parkinson’s who experience movement related symptoms . This is the first new treatment for Parkinson’s that’s been approved by NICE in years and can be life-changing for people with severe movement related symptoms that are not managed by other Parkinson’s medications .

属性

IUPAC Name

(2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O7P/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUZXFMHVSMUNG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbidopa 4'-monophosphate

CAS RN

1907685-81-7
Record name Foscarbidopa [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1907685817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Foscarbidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16171
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4'-Carbidopa phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSCARBIDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NT8HCA4OO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
93
Citations
M Rosebraugh, EA Voight, EM Moussa… - Annals of …, 2021 - Wiley Online Library
… -to-foscarbidopa ratios of 4:1, 10:1, and 20:1. Foslevodopa and foscarbidopa were dissolved in … To evaluate the liquid stability of foslevodopa and foscarbidopa, liquid formulations at a …
Number of citations: 27 onlinelibrary.wiley.com
M Rosebraugh, W Liu, M Neenan… - Journal of Parkinson's …, 2021 - content.iospress.com
… Foslevodopa/foscarbidopa was able to provide stable LD and CD exposures in … /foscarbidopa had a favorable safety profile. The low PK fluctuation following foslevodopa/foscarbidopa …
Number of citations: 20 content.iospress.com
MJ Soileau, J Aldred, K Budur, N Fisseha… - The Lancet …, 2022 - thelancet.com
… efficacy results, foslevodopa-foscarbidopa offers continuous symptom control throughout the day. Moreover, this study confirmed the ability of the foslevodopa-foscarbidopa drug–device …
Number of citations: 22 www.thelancet.com
M Facheris, W Robieson, N Fisseha, D Standaert - 2021 - AAN Enterprises
… This study will provide important data on the safety and efficacy of foslevodopa/foscarbidopa, a potentially new advanced treatment option, delivered 24-hour/day via CSCI versus oral …
Number of citations: 1 n.neurology.org
M Rosebraugh, S Stodtmann, W Liu… - Parkinsonism & Related …, 2022 - Elsevier
Introduction The objective of this study was to compare the pharmacokinetics (PK) of levodopa (LD) from 24-h continuous subcutaneous infusion of foslevodopa/foscarbidopa to the LD …
Number of citations: 8 www.sciencedirect.com
AD Huters, J Stambuli, RC Klix… - The Journal of …, 2021 - ACS Publications
Foslevodopa (FLD, levodopa 4′-monophosphate, 3) and foscarbidopa (FCD, carbidopa 4′-monophosphate, 4) were identified as water-soluble prodrugs of levodopa (LD, 1) and …
Number of citations: 6 pubs.acs.org
J Aldred, E Freire-Alvarez, AV Amelin, A Antonini… - Neurology and …, 2023 - Springer
… The efficacy and safety of foslevodopa/foscarbidopa versus oral immediate-release LD/CD … and efficacy of 24-hour/day foslevodopa/foscarbidopa CSCI in patients with advanced PD. …
Number of citations: 7 link.springer.com
M Rosebraugh, S Stodtmann, W Liu, M Facheris - 2021 - AAN Enterprises
… Foslevodopa/foscarbidopa is a new investigational drug being … foslevodopa/foscarbidopa SC infusion or LCIG infusion. … 24-hour foslevodopa/foscarbidopa SC infusion to the abdomen …
Number of citations: 2 n.neurology.org
M Rosebraugh, M Facheris - 2023 - AAN Enterprises
… Results: Foslevodopa/foscarbidopa SC … /foscarbidopa and the LCIG regimens. Additionally, the degree of fluctuation of levodopa was similar but lower for foslevodopa/foscarbidopa …
Number of citations: 0 n.neurology.org
P Odin, R Pahwa, J Farmer, T Kimber, B Bergmans… - 2023 - AAN Enterprises
Objective: The aim of this analysis was to characterize the patient populations of two pivotal clinical trials with foslevodopa/foscarbidopa (LDP/CDP, also referred to as ABBV-951), an …
Number of citations: 0 n.neurology.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。